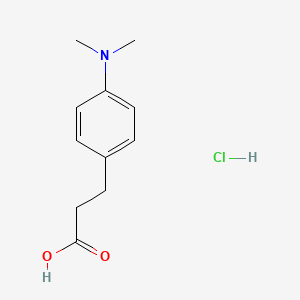

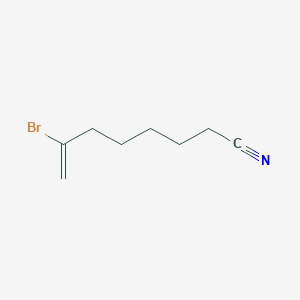

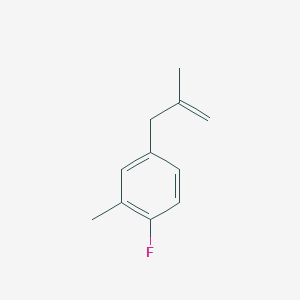

4-(4-Acetoxyphenyl)-2-methyl-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

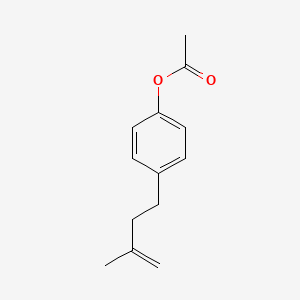

4-(4-Acetoxyphenyl)-2-butanone, also known as 4-(3-Oxobutyl)phenyl acetate, is a standard melon fly attractant . It is moderately toxic by ingestion .

Synthesis Analysis

The synthesis of 4-acetoxystyrene, a related compound, is described in a patent . The process involves the conversion of a 1-(4-acetoxyphenyl)ethyl carboxylate in the presence of an acidic catalyst and a polymerization inhibitor at temperatures ranging from 160° to 250° C . Another patent describes the preparation of 4-(4-hydroxyphenyl)butan-2-one using a solid acid clay catalyst . The process involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one .Molecular Structure Analysis

The molecular formula of 4-(4-Acetoxyphenyl)-2-butanone is C12H14O3, and its molecular weight is 206.2378 .Chemical Reactions Analysis

The preparation of 4-(4-hydroxyphenyl)butan-2-one involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one .Physical and Chemical Properties Analysis

4-(4-Acetoxyphenyl)-2-butanone is a liquid at 20°C . It has a density of 1.099 g/mL at 25°C and a refractive index of 1.509 . Its boiling point is 123-124°C at 0.2 mm Hg .Applications De Recherche Scientifique

Polymer and Materials Science Applications

- Polymerization and Polyradical Generation : A derivative of the chemical structure related to 4-(4-Acetoxyphenyl)-2-methyl-1-butene was used in the synthesis and oxidative polymerization to yield a new conjugated polyradical with high spin concentration. This polymer exhibited a quinoid chromophore and reversible color changes, indicative of its paramagnetic properties and potential in electronics and spintronic devices (Miyasaka, Yamazaki, & Nishide, 2001).

Synthetic Chemistry Applications

- Intermediate for Biologically Active Compounds : Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates were synthesized through Friedel–Crafts acylation, demonstrating the utility of similar structures as intermediates for creating biologically active compounds, such as ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).

- Electrochemical Synthesis : A functionalized isoprene unit was prepared via electrooxidative double ene-type chlorination, highlighting the versatility of related compounds in synthesizing specialized organic molecules with potential applications in organic synthesis and material science (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Optical and Electronic Materials

- Nonlinear Optical (NLO) Properties : The compound 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, related to the chemical structure , was studied for its NLO properties. Computational calculations and spectroscopic analysis were utilized to explore its potential applications in the field of optical materials (Arockiasamy Ajay Praveenkumar et al., 2021).

Catalytic and Chemical Transformations

- Hydroformylation and Synthesis of Intermediates : Research on the hydroformylation of diacetoxy butenes using Rh complex catalysts in a biphasic system provides insights into the catalytic synthesis of important intermediates for the chemical industry, showcasing the broader applicability of similar chemical structures in facilitating complex chemical reactions (Chansarkar, Kelkar, & Chaudhari, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

[4-(3-methylbut-3-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)4-5-12-6-8-13(9-7-12)15-11(3)14/h6-9H,1,4-5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCVWOFODYFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641206 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-90-2 |

Source

|

| Record name | Phenol, 4-(3-methyl-3-buten-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.